3-Methoxy-N-methyl-benzenepropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-N-methyl-benzenepropanamine is an organic compound with the molecular formula C11H17NO It is a derivative of benzenepropanamine, where a methoxy group is attached to the benzene ring and a methyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N-methyl-benzenepropanamine typically involves the reaction of 3-methoxybenzaldehyde with methylamine in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of 3-methoxybenzaldehyde is first converted to an imine intermediate by reacting with methylamine. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N-methyl-benzenepropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can further modify the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Scientific Research Applications
3-Methoxy-N-methyl-benzenepropanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving neurotransmitter analogs and receptor binding assays.
Industry: Utilized in the production of fine chemicals and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-Methoxy-N-methyl-benzenepropanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy group and the amine group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzylamine: Similar structure but lacks the methyl group on the nitrogen atom.
N-Methylbenzylamine: Similar structure but lacks the methoxy group on the benzene ring.
3-Methoxyphenethylamine: Similar structure but has an ethyl group instead of a propyl group.
Uniqueness
3-Methoxy-N-methyl-benzenepropanamine is unique due to the presence of both the methoxy group on the benzene ring and the methyl group on the nitrogen atom. This combination of functional groups can influence its reactivity and binding properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-N-methylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-12-8-4-6-10-5-3-7-11(9-10)13-2/h3,5,7,9,12H,4,6,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLXQPGYVGSFQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CC(=CC=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.